molecular formula C10H12N2O3S B15203018 S-(2-((4-Methoxyphenyl)amino)-2-oxoethyl) carbamothioate CAS No. 5429-06-1

S-(2-((4-Methoxyphenyl)amino)-2-oxoethyl) carbamothioate

Cat. No.: B15203018
CAS No.: 5429-06-1
M. Wt: 240.28 g/mol
InChI Key: HUCSOIGADMBWPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(2-((4-Methoxyphenyl)amino)-2-oxoethyl) carbamothioate: is a chemical compound that belongs to the class of carbamothioates This compound is characterized by the presence of a methoxyphenyl group, an amino group, and a carbamothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-((4-Methoxyphenyl)amino)-2-oxoethyl) carbamothioate typically involves the reaction of 4-methoxyaniline with ethyl chloroformate to form an intermediate, which is then reacted with potassium thiocyanate to yield the final product. The reaction conditions generally include:

    Temperature: The reactions are usually carried out at room temperature or slightly elevated temperatures.

    Solvents: Common solvents used include dichloromethane or ethanol.

    Catalysts: No specific catalysts are typically required for these reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.

    Purification Steps: Including recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

S-(2-((4-Methoxyphenyl)amino)-2-oxoethyl) carbamothioate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines and alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-(2-((4-Methoxyphenyl)amino)-2-oxoethyl) carbamothioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of S-(2-((4-Methoxyphenyl)amino)-2-oxoethyl) carbamothioate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are involved in biological pathways.

    Pathways: The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • S-(2-((4-Methoxyphenyl)amino)-2-oxoethyl) carbamothioate shares similarities with other carbamothioates and thiourea derivatives.
  • Examples include: Thiourea, S-methyl thiourea, and S-ethyl thiourea.

Uniqueness

  • Unique Structural Features: The presence of the methoxyphenyl group and the specific arrangement of functional groups.
  • Distinct Properties: Enhanced biological activity and specific reactivity patterns compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

5429-06-1

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

S-[2-(4-methoxyanilino)-2-oxoethyl] carbamothioate

InChI

InChI=1S/C10H12N2O3S/c1-15-8-4-2-7(3-5-8)12-9(13)6-16-10(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13)

InChI Key

HUCSOIGADMBWPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.